molecular formula C21H25BrN2O B10886585 N-benzyl-1-(4-bromobenzyl)-N-methylpiperidine-3-carboxamide

N-benzyl-1-(4-bromobenzyl)-N-methylpiperidine-3-carboxamide

Cat. No.: B10886585
M. Wt: 401.3 g/mol
InChI Key: LZVXMQSBBKKRHL-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-bromobenzyl)-N-methylpiperidine-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, which is substituted with benzyl, bromobenzyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-bromobenzyl)-N-methylpiperidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzyl and Bromobenzyl Groups: The benzyl and bromobenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF).

    Methylation: The methyl group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-bromobenzyl)-N-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N-benzyl-1-(4-bromobenzyl)-N-methylpiperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-bromobenzyl)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(4-chlorobenzyl)-N-methylpiperidine-3-carboxamide
  • N-benzyl-1-(4-fluorobenzyl)-N-methylpiperidine-3-carboxamide
  • N-benzyl-1-(4-methylbenzyl)-N-methylpiperidine-3-carboxamide

Uniqueness

N-benzyl-1-(4-bromobenzyl)-N-methylpiperidine-3-carboxamide is unique due to the presence of the bromobenzyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H25BrN2O

Molecular Weight

401.3 g/mol

IUPAC Name

N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidine-3-carboxamide

InChI

InChI=1S/C21H25BrN2O/c1-23(14-17-6-3-2-4-7-17)21(25)19-8-5-13-24(16-19)15-18-9-11-20(22)12-10-18/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3

InChI Key

LZVXMQSBBKKRHL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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